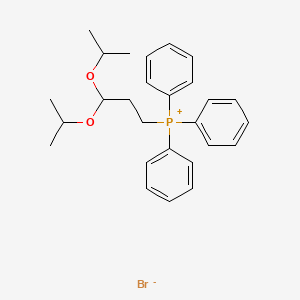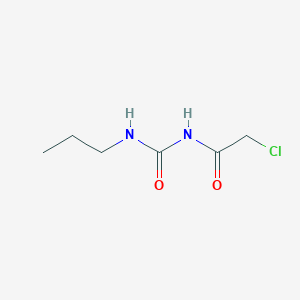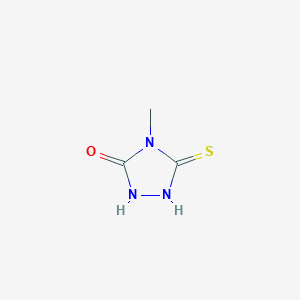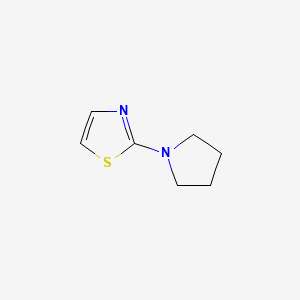
(3,3-Diisopropoxypropyl)triphenylphosphonium bromide
Overview
Description
(3,3-Diisopropoxypropyl)triphenylphosphonium bromide is a research chemical with the CAS number 72931-54-5 . It has a molecular weight of 501.44 and a molecular formula of C27H34BrO2P .
Molecular Structure Analysis
The InChI code for(3,3-Diisopropoxypropyl)triphenylphosphonium bromide is 1S/C27H34O2P.BrH/c1-22(2)28-27(29-23(3)4)20-21-30(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;/h5-19,22-23,27H,20-21H2,1-4H3;1H/q+1;/p-1 . The InChI key is AAVVGPXJZLGGPO-UHFFFAOYSA-M .
Scientific Research Applications
Synthesis and Preparation
- Synthesis of Antitumor Compounds : This compound has been used in the synthesis of antitumor compounds, specifically vinblastine-type alkaloids, demonstrating its potential in medicinal chemistry (Mangeney et al., 1979).
- Preparation of Phosphonium Salts : It's instrumental in the preparation of (3-alkoxycarbonyl-2-oxopropyl)triphenylphosphonium salts, showcasing its role in organic synthesis (Moorhoff, 1997).
Polymer Research
- Polyelectrolytes in Polymer Science : The compound is used in synthesizing novel conjugated polyelectrolytes based on polythiophene, indicating its significance in the development of advanced polymer materials (Hladysh et al., 2016).
Medicinal Chemistry
- Antitumor Properties : Research into isoindolylalkylphosphonium salts, including this compound, has revealed notable antitumor activity, suggesting its utility in cancer research (Dubois et al., 1978).
- Mitochondrial pH Determination : Mitochondria-targeted α-aminophosphonates combining this compound have been synthesized for mitochondrial pH determination, highlighting its application in biological chemistry (Culcasi et al., 2013).
Chemical Reactions
- Photoredox-Catalyzed Reactions : It's used as a precursor for CF2H radical in photoredox-catalyzed bromodifluoromethylation of alkenes, underscoring its role in advanced chemical synthesis (Lin et al., 2016).
- Radical Difluoromethylation of Thiols : Demonstrated in the difluoromethylation of thiols, this compound is a key player in the development of new organic synthesis methodologies (Heine & Studer, 2017).
Environmental Chemistry
- Degradation and Radioactive Waste Treatment : Research on tetraphenylphosphonium bromide, a related compound, reveals its potential in the treatment of radioactive waste and environmental remediation (Aldridge et al., 2007).
Safety And Hazards
properties
IUPAC Name |
3,3-di(propan-2-yloxy)propyl-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O2P.BrH/c1-22(2)28-27(29-23(3)4)20-21-30(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;/h5-19,22-23,27H,20-21H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVVGPXJZLGGPO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34BrO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369294 | |
| Record name | {3,3-Bis[(propan-2-yl)oxy]propyl}(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Diisopropoxypropyl)triphenylphosphonium bromide | |
CAS RN |
72931-54-5 | |
| Record name | {3,3-Bis[(propan-2-yl)oxy]propyl}(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Diisopropoxypropyl(triphenyl)phosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3,5-Dimethylphenyl)amino]propanoic acid](/img/structure/B1361970.png)


![[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid](/img/structure/B1361993.png)

![3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate](/img/structure/B1362002.png)







